molecular formula C19H23FN2O2 B11076174 1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11076174
M. Wt: 330.4 g/mol
InChI Key: HTAQDNHNVLILJM-UHFFFAOYSA-N
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Description

1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the dimethylamino group, and the attachment of the fluorophenyl group. Common reagents used in these reactions include dimethylamine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroquinoline core.

    Substitution: The dimethylamino and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The dimethylamino and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biological processes by interacting with enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(dimethylamino)-4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 1-(dimethylamino)-4-(4-bromophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 1-(dimethylamino)-4-(4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The uniqueness of 1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C19H23FN2O2/c1-19(2)10-15-18(16(23)11-19)14(9-17(24)22(15)21(3)4)12-5-7-13(20)8-6-12/h5-8,14H,9-11H2,1-4H3

InChI Key

HTAQDNHNVLILJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=C(C=C3)F)C(=O)C1)C

Origin of Product

United States

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